![molecular formula C16H17NO4S B2448889 N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 351494-91-2](/img/structure/B2448889.png)
N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
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Description
N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, also known as MGS, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MGS belongs to the class of N-aryl-N-sulfonylglycines, which have been extensively studied for their biological activities.
Scientific Research Applications
Medicinal Chemistry Applications
- Glycine Transporter Inhibitors : Studies have explored derivatives of N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine for their potential as glycine transporter-1 inhibitors, which could have implications for treating conditions like schizophrenia (Cioffi et al., 2016).
- Aldose Reductase Inhibitors : Compounds structurally related to N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine have been investigated for their potential as aldose reductase inhibitors, which may have applications in managing complications of diabetes (Mayfield & Deruiter, 1987).
Biochemistry Applications
- Glycine N-Methyltransferase Studies : Research has been conducted on glycine N-methyltransferase, an enzyme involved in the methylation of glycine, which could have relevance to understanding metabolic pathways and disease mechanisms (Heady & Kerr, 1973).
Material Science Applications
- Coordination Chemistry and Crystal Engineering : N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine derivatives have been used in the synthesis of novel flexible multidentate ligands, leading to the development of unique metal complexes with potential applications in material science (Ma et al., 2008).
- Synthesis of Coordination Polymers : These compounds have been instrumental in constructing various coordination polymers, offering insights into structural chemistry and potential applications in catalysis and materials (Ma et al., 2009).
properties
IUPAC Name |
2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-3-7-14(8-4-12)17(11-16(18)19)22(20,21)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEOTCCPYHWTHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine |
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